N-叔丁基-4,6-二氯-1,3,5-三嗪-2-胺

描述

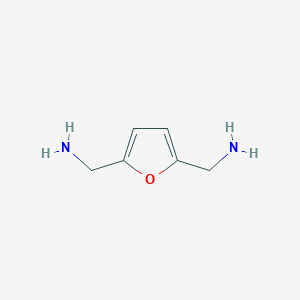

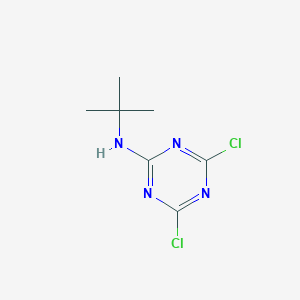

“N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine” is a chemical compound that belongs to the class of 1,3,5-triazines . It is used as a building block for preparing chiral thiourea organocatalysts .

Synthesis Analysis

The synthesis of “N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine” involves the reaction of ammonia with 4,6-di-tert-butyl-2-chloro-1,3,5-triazine . This reaction forms 4,6-di-tert-butyl-1,3,5-triazin-2-amine . In another synthesis method, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Chemical Reactions Analysis

The compound forms extended hydrogen-bond networks in the solid state according to X-ray crystallography . Selected heterocyclic amines were converted to isothiocyanates, and the latter reacted with (S,S)-2-(dimethylamino)cyclohexylamine to give enantiopure 1-hetaryl-3-[2-(dimethylamino)cyclohexyl]thioureas .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine” include a density of 1.4±0.0 g/cm³, a molar refractivity of 87.2±0.0 cm³, and a molar volume of 249.0±0.0 cm³ . It also has a polar surface area of 80 Ų and a polarizability of 34.6±0.0 10⁻²⁴ cm³ .科学研究应用

Application in Drug Delivery Systems

Specific Scientific Field

The specific scientific field of this application is Pharmaceutical Sciences , particularly in the development of drug delivery systems .

Comprehensive and Detailed Summary of the Application

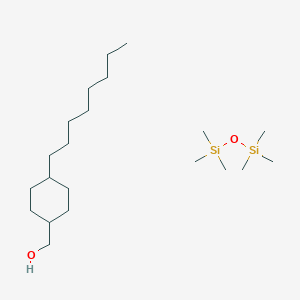

The compound has been used in the synthesis of well-defined 2-(tert-butylamino)ethyl methacrylate-b-poly (ethylene glycol) methyl ether methacrylate diblock copolymer, which has been grafted onto mesoporous silica nanoparticles (PTBAEMA-b-PEGMEMA-MSNs) via atom transfer radical polymerization (ATRP). These nanoparticles can be used as a drug nanocarrier .

Detailed Description of the Methods of Application or Experimental Procedures

The ATRP initiators were first attached to the MSN surfaces, followed by the ATRP of 2-(tert-butylamino)ethyl methacrylate (PTBAEMA). CuBr2/bipy and ascorbic acid were employed as the catalyst and reducing agent, respectively, to grow a second polymer, poly (ethylene glycol) methyl ether methacrylate (PEGMEMA). The surface structures of these fabricated nanomaterials were then analyzed using Fourier Transform Infrared (FTIR) spectroscopy .

Thorough Summary of the Results or Outcomes Obtained

The results of Thermogravimetric Analysis (TGA) show that ATRP could provide a high surface grafting density for polymers. Dynamic Light Scattering (DLS) was conducted to investigate the pH-responsive behavior of the diblock copolymer chains on the nanoparticle surface. In addition, multifunctional pH-sensitive PTBAEMA-b-PEGMEMA-MSNs were loaded with doxycycline (Doxy) to study their capacities and long-circulation time .

Application in Antimicrobial Activity

Specific Scientific Field

The specific scientific field of this application is Pharmaceutical Sciences , particularly in the development of antimicrobial agents .

Comprehensive and Detailed Summary of the Application

1,3,5-Triazine 4-aminobenzoic acid derivatives, which include the compound , have been synthesized and evaluated for their antimicrobial activity .

Detailed Description of the Methods of Application or Experimental Procedures

The derivatives were prepared by conventional methods or using microwave irradiation. Using microwave irradiation gave the desired products in less time, good yield, and higher purity .

Thorough Summary of the Results or Outcomes Obtained

Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli. In particular, compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin .

Application in Organic Synthesis

Specific Scientific Field

The specific scientific field of this application is Organic Chemistry , particularly in the synthesis of complex molecular architectures .

Comprehensive and Detailed Summary of the Application

The compound, being a derivative of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is frequently used as an organic synthetic building block or template to access complex molecular architectures .

Detailed Description of the Methods of Application or Experimental Procedures

The efficient reactivity of the compound with a variety of nucleophiles makes it a versatile tool in organic synthesis .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of this application are diverse, as the compound can be used to synthesize a wide range of complex molecular architectures .

Application in Antifouling Coatings

Specific Scientific Field

The specific scientific field of this application is Material Science , particularly in the development of antifouling coatings .

Comprehensive and Detailed Summary of the Application

The compound, also known as Irgarol 1051 or Cybutryne, is used as an ingredient in antifouling coatings. These coatings are applied to the hulls of ships to prevent the growth of organisms such as algae and barnacles .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is mixed with other ingredients to form a paint-like substance, which is then applied to the hull of a ship. The compound slowly leaches out of the coating into the water, where it inhibits the growth of organisms .

Thorough Summary of the Results or Outcomes Obtained

The use of the compound in antifouling coatings has been effective in preventing the growth of organisms on ship hulls. However, concerns have been raised about the environmental impact of the compound, as it can be toxic to marine life .

未来方向

The future directions of “N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine” could involve further exploration of its use in the synthesis of chiral thiourea organocatalysts . Additionally, more research could be conducted to understand its physical and chemical properties, safety and hazards, and potential applications in various fields.

属性

IUPAC Name |

N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2N4/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPFUMMXOGOLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30950009 | |

| Record name | N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)-4,6-dichloro-1,3,5-triazin-2-amine | |

CAS RN |

27282-85-5 | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027282855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B21110.png)